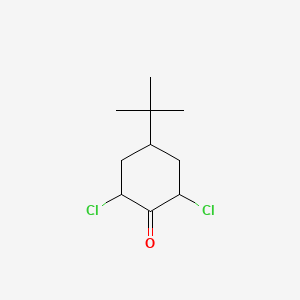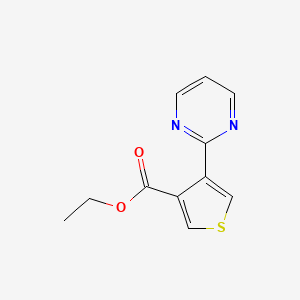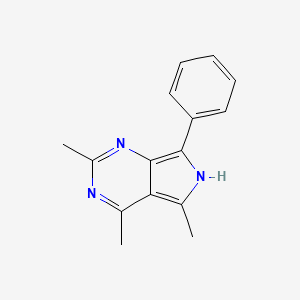
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyrrole derivatives with pyrimidine precursors, followed by cyclization reactions. For instance, the reaction of 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-d]pyrimidine-2,4-dione derivatives, while substitution reactions can produce various substituted pyrrolo[3,4-d]pyrimidines .
Aplicaciones Científicas De Investigación
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Quinazoline derivatives: Exhibits antiviral and anticancer activities.
Uniqueness
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Propiedades
Número CAS |
57436-35-8 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-7-phenyl-6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H15N3/c1-9-13-10(2)17-14(12-7-5-4-6-8-12)15(13)18-11(3)16-9/h4-8,17H,1-3H3 |
Clave InChI |
ZTTHWMSNQZMTTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=NC2=C(N1)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


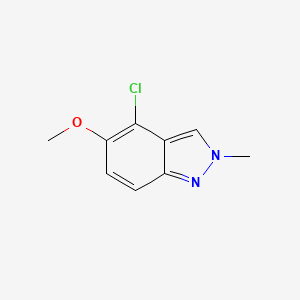
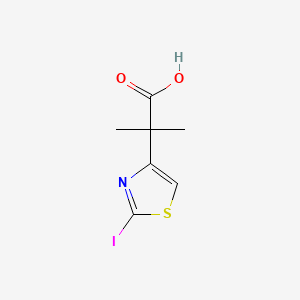
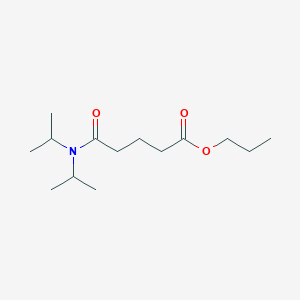
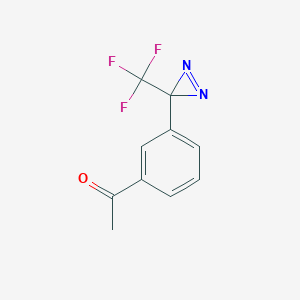
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
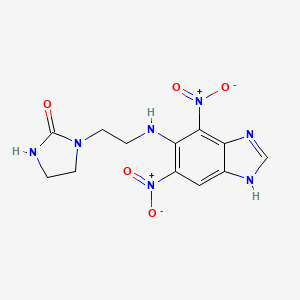
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
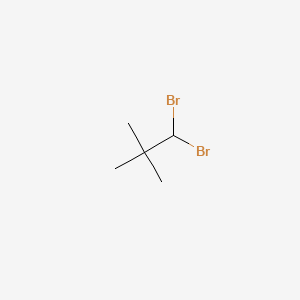
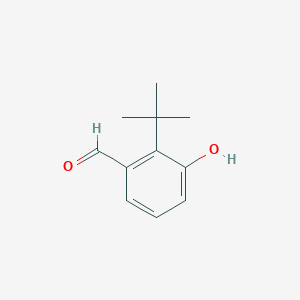
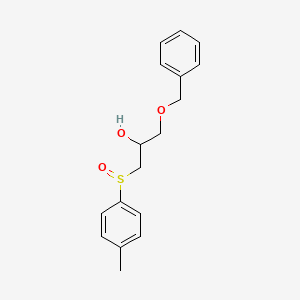
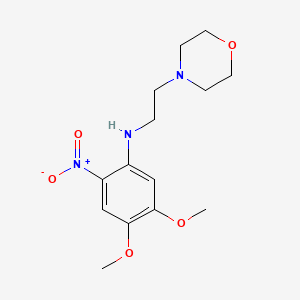
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
